molecular formula C5H9FO B12287213 3-Fluorocyclopentan-1-ol CAS No. 1504358-95-5

3-Fluorocyclopentan-1-ol

Cat. No.: B12287213
CAS No.: 1504358-95-5
M. Wt: 104.12 g/mol
InChI Key: PYHNSBDAZSAIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorocyclopentan-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated cyclopentanol, where a fluorine atom is attached to the third carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the fluorination of cyclopentanol derivatives. For instance, the asymmetric cleavage of mesomeric cyclopentene oxide with fluorine anions in the presence of chiral salen cobalt complexes can yield this compound with moderate stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as the hydrogenation of activated olefinic double bonds and the enzymatic deracemization of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form fluorinated cyclopentane derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed:

    Oxidation: Fluorocyclopentanone or fluorocyclopentanal.

    Reduction: Fluorocyclopentane.

    Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorocyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorocyclopentan-1-ol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in the study of enzyme kinetics and drug design .

Comparison with Similar Compounds

  • 2-Fluorocyclopentan-1-ol
  • 4-Fluorocyclopentan-1-ol
  • 3-Chlorocyclopentan-1-ol
  • 3-Bromocyclopentan-1-ol

Comparison: 3-Fluorocyclopentan-1-ol is unique due to the position of the fluorine atom on the cyclopentane ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, such as 2-Fluorocyclopentan-1-ol and 4-Fluorocyclopentan-1-ol, the 3-position fluorination can result in different stereochemical outcomes and biological activities .

Properties

IUPAC Name

3-fluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNSBDAZSAIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.